

Spectroscopic Analysis of 4,4'-Dichlorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: **4,4'-Dichlorobenzophenone**

Cat. No.: **B107185**

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This guide provides an in-depth overview of the spectroscopic data for **4,4'-Dichlorobenzophenone**, a compound frequently used in chemical synthesis and as a photoinitiator. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's analytical characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4,4'-Dichlorobenzophenone** (CAS No: 90-98-2, Molecular Formula: $C_{13}H_8Cl_2O$) is summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4,4'-Dichlorobenzophenone** reveals key functional groups present in the molecule. The data presented was obtained using the KBr-Pellet method.[\[4\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~1650-1670 | Strong | C=O (Ketone) Stretch |
| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1270-1300 | Medium | C-CO-C Asymmetric Stretch |
| ~1090-1100 | Strong | C-Cl Stretch |
| ~800-850 | Strong | C-H Out-of-plane Bending (p-disubstituted) |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR, Nujol mull).[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent, such as deuteriochloroform (CDCl₃).

¹H NMR Data[\[7\]](#)

Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to the corresponding protons on the other ring, but the protons within a single ring are not all equivalent. This results in two distinct signals, which appear as doublets due to coupling with adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------------------------------|
| ~7.75 | Doublet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.45 | Doublet | 4H | Aromatic Protons (meta to C=O) |

¹³C NMR Data[\[8\]](#)

The ^{13}C NMR spectrum shows four signals corresponding to the carbonyl carbon and the three chemically non-equivalent carbons of the symmetrically substituted phenyl rings.

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~194.5 | C=O (Ketone Carbonyl) | | ~138.5 | Quaternary Aromatic Carbon (C-Cl) | | ~135.5 | Quaternary Aromatic Carbon (C-C=O) | | ~131.5 | Aromatic CH (ortho to C=O) | | ~129.0 | Aromatic CH (meta to C=O) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes fragmentation of the molecule.^[9] The resulting mass spectrum shows a molecular ion peak and several fragment ions, which are useful for structural elucidation.^{[9][10]}

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
|----------------------------|------------------------|--|
| 250 | ~25 | $[\text{M}]^+$ (Molecular Ion, with ^{35}Cl isotopes) |
| 252 | ~16 | $[\text{M}+2]^+$ (Isotope peak for one ^{37}Cl) |
| 254 | ~3 | $[\text{M}+4]^+$ (Isotope peak for two ^{37}Cl) |
| 139 | 100 | $[\text{C}_7\text{H}_4\text{ClO}]^+$ (Chlorobenzoyl cation, base peak) |
| 111 | ~45 | $[\text{C}_6\text{H}_4\text{Cl}]^+$ (Chlorophenyl cation) |
| 75 | ~33 | $[\text{C}_6\text{H}_3]^+$ fragment |

Note: The molecular weight of **4,4'-Dichlorobenzophenone** is approximately 251.11 g/mol .^[1] ^[2] The mass spectrum reflects the presence of chlorine isotopes (^{35}Cl and ^{37}Cl).

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for analyzing solid samples.

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous.
- **Pellet Formation:** The powdered mixture is transferred to a pellet-forming die. High pressure is applied using a hydraulic press to form a thin, transparent, or translucent KBr disk.
- **Data Acquisition:** A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer.
- **Spectrum Recording:** The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is standard for obtaining ^1H and ^{13}C NMR spectra of organic compounds.

- **Sample Preparation:** Approximately 5-10 mg of **4,4'-Dichlorobenzophenone** is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3) inside a small vial.[\[11\]](#) The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Transfer:** The resulting clear solution is transferred into an 8-inch NMR tube.[\[11\]](#) Care should be taken to avoid any undissolved solids.[\[11\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is then acquired. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[12] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[13]

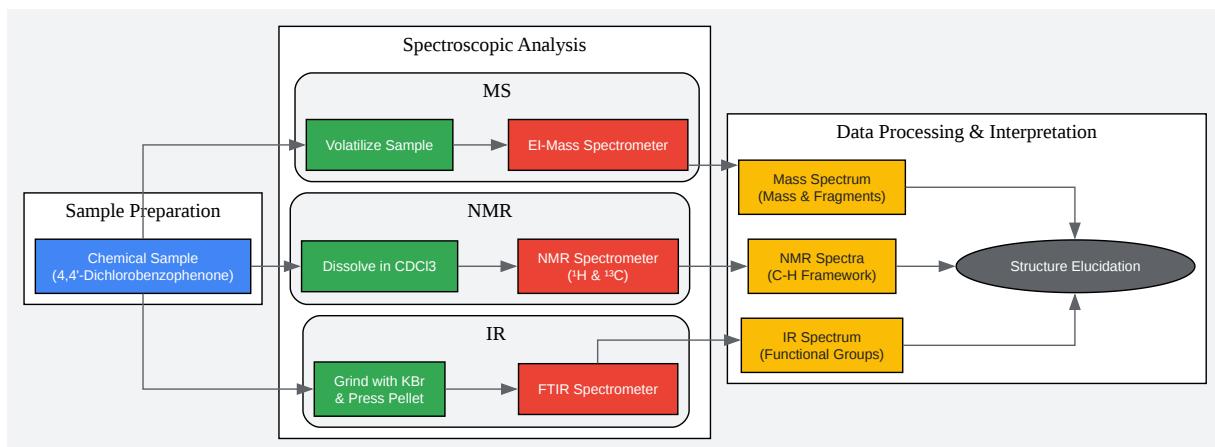
Mass Spectrometry (MS) Protocol (Electron Ionization)

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[14]

- Sample Introduction: The sample must be volatilized before ionization.[10] For a solid like **4,4'-Dichlorobenzophenone**, this is typically achieved by heating a direct insertion probe or by using a Gas Chromatography (GC) inlet.[14] The sample is introduced into the high-vacuum ion source of the mass spectrometer.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ($[\text{M}]^+$) and causing extensive fragmentation.[9]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,4'-Dichlorobenzophenone**.



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Caption: General workflow for spectroscopic analysis of a solid organic compound.

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